molecular formula C21H25NO5 B11315863 N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11315863
M. Wt: 371.4 g/mol
InChI Key: QVKNHRBGIFDAEL-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused ring system combining furan and chromene, and is substituted with methoxypropyl and propanamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxypropyl and propanamide groups are then introduced through substitution reactions under controlled conditions. Common reagents used in these reactions include methoxypropylamine, acyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromene derivatives with different substituents, such as:

  • N-(3-Methoxypropyl)-3-{2,3,5-trimethyl-7-oxofuro[3,2-G]chromen-6-YL}propanamide
  • 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-G]chromen-6-YL)prop-2-enal

Uniqueness

N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H25NO5/c1-12-11-26-19-14(3)20-17(10-16(12)19)13(2)15(21(24)27-20)6-7-18(23)22-8-5-9-25-4/h10-11H,5-9H2,1-4H3,(H,22,23)

InChI Key

QVKNHRBGIFDAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCOC)C)C

Origin of Product

United States

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